2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Description
Scientific Research Applications
Photovoltaic and Non-linear Optical (NLO) Activities
Research on benzothiazolinone acetamide analogs, including compounds structurally related to 2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, has demonstrated potential applications in photovoltaic cells. These compounds exhibit good light harvesting efficiency and favorable free energy for electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their NLO activity, important for optical computing and telecommunications, has been investigated, showing significant second-order hyperpolarizability values. This suggests their utility in developing advanced optical materials (Mary et al., 2020).
Antitumor and Antiallergic Properties
Further studies into benzothiazole derivatives bearing different heterocyclic rings, akin to the core structure of this compound, have identified compounds with considerable anticancer activity against various cancer cell lines. This highlights their potential in developing new therapeutic agents for cancer treatment (Yurttaş et al., 2015). Additionally, derivatives of dibenz[b,e]oxepin have shown potent antiallergic effects, indicating their applicability in designing new antiallergic drugs (Ohshima et al., 1992).
Influence on GPCR Pharmacology
Exploratory work on dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines, including structural analogs of the compound , has shed light on their pharmacological interactions with G protein-coupled receptors (GPCRs), such as histamine and serotonin receptors. These studies provide insights into receptor selectivity and specificity, offering a pathway for the development of targeted therapies for various neurological and inflammatory disorders (Naporra et al., 2016).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-14-7-5-13(6-8-14)11-20(25)23-15-9-10-18-16(12-15)21(26)24-17-3-1-2-4-19(17)27-18/h1-10,12H,11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFMKKYEYDABGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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